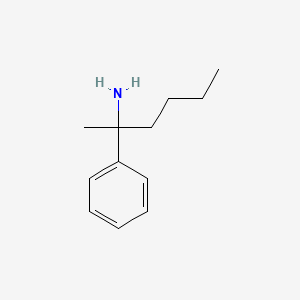
2-Phenylhexan-2-amine
概要
説明
Alpha-Butyl-alpha-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a methyl group attached to the alpha position of a benzylamine structure
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 2-Phenylhexan-2-amine involves the reductive amination of a suitable ketone or aldehyde with an amine. For instance, the reaction of butylbenzyl ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride can yield the desired amine.
Leuckart Reaction: Another method involves the Leuckart reaction, where the corresponding ketone is reacted with formamide and then reduced to form the amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: Alpha-Butyl-alpha-methylbenzylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzylamines.
科学的研究の応用
Alpha-Butyl-alpha-methylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-Phenylhexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.
類似化合物との比較
Alpha-Methylbenzylamine: Similar in structure but lacks the butyl group.
Alpha-Ethyl-alpha-methylbenzylamine: Contains an ethyl group instead of a butyl group.
Alpha-Phenylethylamine: Lacks the methyl and butyl groups but has a similar benzylamine core.
Uniqueness: Alpha-Butyl-alpha-methylbenzylamine is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
2-phenylhexan-2-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3 |
InChIキー |
CNFNXDFPHOSBHM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C1=CC=CC=C1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















